molecular formula C11H13ClO3 B8705840 2-(4-Chlorophenyl)-2-hydroxy propionic acid ethyl ester

2-(4-Chlorophenyl)-2-hydroxy propionic acid ethyl ester

Cat. No. B8705840
M. Wt: 228.67 g/mol
InChI Key: XVRYNQCOKCJXPR-UHFFFAOYSA-N
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Patent
US06469005B1

Procedure details

A solution of 5.72 g of the 2-(4-chlorophenyl)-2-hydroxy propionic acid ethyl ester in 170 ml tetrahydrofurane is hydroysed at 0° C. with a solution of 30.5 ml 1N lithiumhydroxide in 19 ml water. When the reaction is complete, the reaction mixture is diluted with water, washed with diethyl ether, acidified with 1N HCl and extracted with ethyl acetate. The extracts are washed with brine, dried over sodium sulfate and evaporated to give 2-(4-chlorophenyl)-2-hydroxy propionic acid.
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)([OH:7])[CH3:6])C.[OH-].[Li+]>O1CCCC1.O>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([C:5]([OH:7])([CH3:6])[C:4]([OH:15])=[O:3])=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.72 g
Type
reactant
Smiles
C(C)OC(C(C)(O)C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
30.5 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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